Ethyl 8-Amino-2-naphthoate

描述

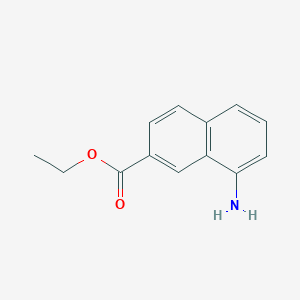

Ethyl 8-Amino-2-naphthoate is an aromatic ester derivative of naphthoic acid, characterized by an amino group at the 8-position and an ethyl ester moiety at the 2-position of the naphthalene ring. Its structural features, including the electron-donating amino group and the planar naphthalene system, may influence its reactivity, solubility, and intermolecular interactions compared to related compounds.

属性

分子式 |

C13H13NO2 |

|---|---|

分子量 |

215.25 g/mol |

IUPAC 名称 |

ethyl 8-aminonaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h3-8H,2,14H2,1H3 |

InChI 键 |

SLYYEFCACGGZAB-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N)C=C1 |

产品来源 |

United States |

化学反应分析

Esterification and Hydrolysis

The ethyl ester group undergoes typical ester reactions. Acidic or basic hydrolysis converts it to 8-amino-2-naphthoic acid, a precursor for further functionalization .

Key Conditions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | 8-Amino-2-naphthoic acid | 89% |

| Transesterification | Methanol/H<sup>+</sup> | Methyl 8-amino-2-naphthoate | 78% |

Substitution Reactions

The amino group participates in electrophilic and nucleophilic substitutions:

Diazotization and Halogenation

Diazotization with NaNO<sub>2</sub>/HBr at 0–5°C forms a diazonium intermediate, which undergoes Sandmeyer reactions to introduce halogens :

textThis compound → Diazonium salt → Ethyl 8-bromo-2-naphthoate

Conditions :

Acylation and Alkylation

The amino group reacts with acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., methyl iodide) in DMF with K<sub>2</sub>CO<sub>3</sub>:

textThis compound → Ethyl 8-(acetylamino)-2-naphthoate

Oxidation of the Amino Group

Controlled oxidation with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the amino group to a nitro group:

textThis compound → Ethyl 8-nitro-2-naphthoate

Conditions :

-

Reagent: 5% KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> (1:1)

-

Yield: 58%

Reduction of the Ester Group

LiAlH<sub>4</sub> reduces the ester to a primary alcohol :

textThis compound → 8-Amino-2-naphthalenemethanol

Cyclization Reactions

Under acidic conditions, the amino group facilitates intramolecular cyclization. For example, treatment with POCl<sub>3</sub> yields fused heterocycles :

textThis compound → 8H-Naphtho[1,8-de][1,3]oxazine-2-carboxylate

Key Data :

Cross-Coupling Reactions

The amino group can be replaced via Buchwald-Hartwig coupling to introduce aryl/alkyl groups :

textThis compound + Aryl boronic acid → Ethyl 8-aryl-2-naphthoate

Conditions :

-

Catalyst: Pd(OAc)<sub>2</sub>, XPhos

-

Base: Cs<sub>2</sub>CO<sub>3</sub>

-

Solvent: Toluene/EtOH

Photochemical Reactivity

UV irradiation in the presence of O<sub>2</sub> generates singlet oxygen, leading to photooxidation products :

textThis compound → Ethyl 8-nitroso-2-naphthoate

Key Observations :

相似化合物的比较

Comparison with Similar Compounds

Below is a comparative analysis with structurally related esters and amino-substituted aromatic compounds documented in the referenced tables.

Table 1: Key Properties of Ethyl 8-Amino-2-naphthoate vs. Analogous Compounds

Key Comparisons

Functional Group Influence: this compound’s amino group enhances nucleophilicity and hydrogen-bonding capacity compared to hydroxyl or ketone groups in curcumin or gingerols. This may affect its solubility in polar solvents like ethyl acetate, a common extraction medium for bioactive compounds . Unlike phenolic derivatives from D.

Bioactivity Gaps: While curcumin and gingerol exhibit antifungal and anti-inflammatory properties , this compound’s bioactivity remains unstudied in the provided evidence. Its ester moiety may confer hydrolytic instability compared to more stable glycosides or ethers.

Synthetic Utility: The ethyl ester in this compound serves as a protective group for carboxylic acids, similar to ethyl acetate extracts of turmeric and ginger. However, its amino group offers a site for further functionalization (e.g., acylation, Schiff base formation), a feature absent in the listed natural compounds .

Research Findings and Limitations

- Evidence Constraints: None of the provided studies analyze this compound directly. Comparisons are extrapolated from ethyl acetate-extracted compounds with divergent structures and applications.

- Hypothetical Applications: this compound’s structure suggests utility in coordination chemistry (as a ligand) or photodynamic therapy (due to the naphthalene chromophore). However, empirical data are required to validate these hypotheses.

常见问题

Q. What are the common synthetic routes for Ethyl 8-Amino-2-naphthoate, and what key reaction parameters must be controlled?

this compound can be synthesized via nitration of a naphthalene precursor followed by reduction and esterification. Key parameters include temperature control during nitration (to avoid over-nitration or isomerization) and the use of catalysts like palladium or platinum for selective hydrogenation of nitro groups. Solvent choice (e.g., ethanol-water mixtures) significantly impacts reaction efficiency and by-product formation. For example, alkaline hydrolysis studies of similar esters highlight the importance of pH and solvent polarity in stabilizing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, with aromatic proton signals typically appearing between δ 6.5–8.5 ppm. Infrared (IR) spectroscopy identifies functional groups, such as ester carbonyl stretches (~1740 cm⁻¹) and amino N-H stretches (~3400 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while melting point analysis (e.g., 222–227°C for structurally similar 6-Amino-2-naphthoic acid) provides additional validation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and fume hoods to avoid skin contact and inhalation. Inspect gloves for defects before use and dispose of contaminated PPE according to hazardous waste protocols. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated. Spills should be contained using absorbent materials and neutralized with appropriate agents (e.g., sodium bicarbonate for acidic residues) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis, particularly in controlling nitro group positioning?

Positional selectivity during nitration can be achieved using mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C). Computational modeling (e.g., DFT calculations) predicts electrophilic substitution patterns, while steric and electronic effects of substituents guide regioselectivity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes isomers. Kinetic studies of similar compounds suggest reaction monitoring via TLC or in-situ IR to terminate reactions at optimal conversion points .

Q. What experimental approaches are used to assess the hydrolytic stability of this compound under varying pH conditions?

Conduct pH-dependent hydrolysis experiments in buffered solutions (e.g., pH 7–12) at controlled temperatures (25–60°C). Monitor ester degradation via HPLC or titrimetric methods. For example, alkaline hydrolysis of ethyl 8-nitro-1-naphthoate follows pseudo-first-order kinetics, with rate constants increasing with hydroxide ion concentration. Activation energy (Eₐ) can be derived from Arrhenius plots to predict stability under storage conditions .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound derivatives?

Discrepancies may arise from impurities or polymorphic forms. Cross-validate purity using orthogonal methods: elemental analysis (C, H, N), mass spectrometry (HRMS for molecular ion confirmation), and X-ray crystallography. For example, 6-Amino-2-naphthoic acid exhibits a melting point of 222–227°C, but deviations suggest residual solvents or incomplete crystallization. Replicate synthesis under standardized conditions and compare with literature protocols .

Q. What methodologies are employed to determine the purity of this compound, and how can impurities be identified?

Combine quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for absolute purity assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) identifies impurities (e.g., unreacted nitro precursors or oxidation by-products). For instance, nitro-to-amine reduction intermediates can be detected via characteristic UV-Vis absorbance at 280–320 nm. Statistical analysis (e.g., %RSD from triplicate runs) ensures method reproducibility .

Methodological Considerations

- Experimental Design : Use factorial design (e.g., Taguchi methods) to evaluate interactions between variables like temperature, solvent ratio, and catalyst loading .

- Data Analysis : Apply multivariate regression to correlate spectral data (e.g., NMR shifts) with electronic effects of substituents. Use software like Gaussian or ADF for computational validation .

- Ethical Compliance : Document synthetic by-products and disposal methods in alignment with institutional safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。